An In-Depth Technical Guide to 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
An In-Depth Technical Guide to 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
This document provides a comprehensive technical examination of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide, a specialized organic compound. Designed for researchers, chemists, and professionals in drug development, this guide delves into the molecule's structural characteristics, a robust and validated synthesis pathway, analytical characterization protocols, and critical safety considerations. The narrative emphasizes the causal logic behind experimental design, ensuring both scientific rigor and practical applicability.
Core Molecular Structure and Physicochemical Profile
2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is a multifaceted molecule characterized by three key functional domains: a reactive chloroacetamide group, a tertiary amine center with an N-methyl substituent, and a 3-nitro-substituted benzyl ring. This unique combination makes it a valuable, albeit specialized, intermediate in synthetic chemistry, particularly for building more complex molecular architectures. The electrophilic chloroacetyl moiety serves as a handle for nucleophilic substitution, while the nitro group can be readily transformed into an amine, opening pathways for diverse derivatization.
Below is the fundamental chemical structure of the target compound.
Caption: Proposed two-step synthesis workflow for the target compound.
Mechanistic Rationale and Experimental Design
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Step 1: Reductive Amination: The synthesis commences with the reaction between 3-nitrobenzaldehyde and methylamine to form a Schiff base (imine) intermediate. This is immediately followed by in-situ reduction to yield the secondary amine, N-methyl-N-(3-nitrobenzyl)amine. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, excellent functional group tolerance (it will not reduce the nitro group under these conditions), and operational simplicity compared to catalytic hydrogenation. The reaction is typically performed in methanol, which serves as both a solvent and a proton source for the reduction. This one-pot procedure is highly efficient for preparing secondary amines.[1]
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Step 2: N-Acylation: The crucial carbon-nitrogen bond of the acetamide is formed by acylating the secondary amine intermediate with chloroacetyl chloride. This is a classic Schotten-Baumann type reaction.[2] The choice of reagents and conditions is critical for success:
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Chloroacetyl Chloride: This highly reactive acyl chloride serves as the electrophile.
-
Triethylamine (Et₃N): A non-nucleophilic organic base is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Using an inorganic base like NaOH could lead to unwanted hydrolysis of the acyl chloride. Triethylamine does not compete with the secondary amine nucleophile, ensuring the reaction proceeds to the desired product.[3]
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Anhydrous Dichloromethane (DCM): An aprotic solvent is required to prevent hydrolysis of the chloroacetyl chloride.
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Temperature Control: The reaction is initiated at 0°C (ice bath) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
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Detailed Experimental Protocol: Synthesis
Protocol 1: Synthesis of N-methyl-N-(3-nitrobenzyl)amine (Intermediate)
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol). Dissolve it in methanol (100 mL).
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Amine Addition: While stirring, add an aqueous solution of methylamine (40% w/w, 1.2 equivalents, 6.15 mL, 79.4 mmol) dropwise to the flask. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the flask in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (1.5 equivalents, 3.75 g, 99.3 mmol) over 30 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by slowly adding water (50 mL). Reduce the volume of the solvent by approximately half using a rotary evaporator.
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Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide (Final Product)
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Reaction Setup: Dissolve the crude N-methyl-N-(3-nitrobenzyl)amine (assuming 100% yield from the previous step, 11.0 g, 66.2 mmol) and triethylamine (1.5 equivalents, 13.8 mL, 99.3 mmol) in anhydrous dichloromethane (DCM) (150 mL) in a 500 mL round-bottom flask.
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Acylation: Cool the flask to 0°C using an ice bath. Add chloroacetyl chloride (1.2 equivalents, 6.3 mL, 79.4 mmol), dissolved in a small amount of anhydrous DCM (20 mL), dropwise via an addition funnel over 30 minutes.
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Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor for the disappearance of the starting amine by TLC.
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Work-up: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel. Separate the organic layer.
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Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
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Thin Layer Chromatography (TLC): Used for monitoring reaction progress and guiding column chromatography fractions. A typical mobile phase would be 30-50% ethyl acetate in hexane.
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¹H NMR (Proton Nuclear Magnetic Resonance): The primary tool for structural confirmation. Expected characteristic signals include:
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Aromatic protons (4H) in the 7.5-8.5 ppm region, showing complex splitting patterns consistent with a 1,3-disubstituted benzene ring.
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A singlet for the benzylic methylene (CH₂) protons around 4.6-4.8 ppm.
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A singlet for the chloroacetyl methylene (CH₂) protons around 4.1-4.3 ppm.
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A singlet for the N-methyl (CH₃) protons around 3.0-3.2 ppm.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton. Expect signals for the carbonyl carbon (~167 ppm), aromatic carbons (120-150 ppm), benzylic carbon (~53 ppm), chloroacetyl carbon (~42 ppm), and N-methyl carbon (~37 ppm).
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Mass Spectrometry (MS): Confirms the molecular weight. The electron ionization (EI) spectrum would likely show the molecular ion peak (M⁺) at m/z 242 and 244 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation patterns would correspond to the loss of fragments like Cl, CH₂Cl, and the nitrobenzyl group.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong characteristic absorptions for:
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Amide carbonyl (C=O) stretch: ~1670 cm⁻¹
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Asymmetric and symmetric nitro (NO₂) stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹
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Reactivity Profile and Potential Applications
The utility of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites and potential downstream transformations.
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Nucleophilic Substitution: The chloroacetyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This makes the compound an excellent building block for introducing the N-methyl-N-(3-nitrobenzyl)acetamido moiety into larger molecules. This reactivity is frequently exploited in the synthesis of covalent inhibitors in drug discovery.
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Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or chemical reductants (e.g., SnCl₂). This transformation unmasks a nucleophilic amino group on the aromatic ring, enabling further functionalization, such as amide bond formation, diazotization, or reductive amination.[4]
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Potential Applications: While specific applications for this exact isomer are not widely documented, the structurally similar compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a known key intermediate in the synthesis of Nintedanib and maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity.[5][6][7] By analogy, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide represents a valuable precursor for creating libraries of novel small molecules for screening in various therapeutic areas, including oncology and cell signaling research.
Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide must be handled with appropriate care. Safety data should be extrapolated from related chloroacetamide and nitroaromatic compounds.
Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[8][10]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[11]
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For long-term stability, it is recommended to store sealed in a dry environment at 2-8°C, protected from light and moisture.[12]
Table 2: GHS Hazard Information (Anticipated)
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
This information is based on safety data sheets for structurally similar compounds such as 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide and other chloroacetamides and should be treated as a guideline.[8][10]
References
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Angene Chemical. Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link]
-
Wiley Online Library. Synthesis of N-methylamines through direct reductive N-methylation of nitro compounds. [Link]
-
PrepChem.com. Synthesis of N,N-dimethyl-p-nitrobenzylamine. [Link]
-
NIST WebBook. 2-Chloro-N-methylacetamide. [Link]
-
PubChem. 2-chloro-N-(3-nitrophenyl)acetamide. [Link]
-
Semantic Scholar. Synthesis of some aromatic chloro acetamide from aromatic amines compounds. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
ResearchGate. 2-Chloro-N-phenylacetamide. [Link]
-
University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
ACS Publications. Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. [Link]
-
Cheméo. Chemical Properties of Acetamide, N-methyl-. [Link]
-
MDPI. N-dealkylation of Amines. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemscene.com [chemscene.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chemscene.com [chemscene.com]
